molecular formula C14H11NO4S B8738360 Methyl 2-(2-nitrophenylthio)benzoate

Methyl 2-(2-nitrophenylthio)benzoate

Cat. No.: B8738360
M. Wt: 289.31 g/mol
InChI Key: HYLBOHAKLGJNHE-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrophenylthio)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrophenylthio)benzoate typically involves the esterification of o-(o-nitrophenylthio)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-nitrophenylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitrophenylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Nucleophiles such as thiols or amines.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(2-nitrophenylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrophenylthio)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl benzoate: An ester with a simpler structure, lacking the nitrophenylthio group.

    Methyl salicylate: Contains a hydroxyl group instead of the nitrophenylthio group.

    Methyl anthranilate: Contains an amino group instead of the nitrophenylthio group.

Properties

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

methyl 2-(2-nitrophenyl)sulfanylbenzoate

InChI

InChI=1S/C14H11NO4S/c1-19-14(16)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)15(17)18/h2-9H,1H3

InChI Key

HYLBOHAKLGJNHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-Methoxycarbonylphenylsulfanyl)nitrobenzene (1.15 g, 80%) was prepared from methyl thiosalicylate (0.92 g, 5.5 mmol) and 2-fluoronitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(2-methoxycarbonylphenylsulfanyl)aniline (0.75 g, 73%) following the general procedure B. N-[2-(2-Methoxycarbonylphenylsulfanyl)phenyl]-N′-(thiazol-2-yl)urea (142 mg, 74%) was prepared from 2-(2-methoxycarbonylphenylsulfanyl)aniline (130 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-mercaptobenzoic acid (6.0 g, 39.0 mmol) in dimethylacetamide (20 mL) was added to a suspension of sodium hydride (60% in oil, 3.1 g, 77.5 mmol) in dimethylacetamide (15 mL). The mixture was stirred for 5 minutes and 1-fluoro-2-nitrobenzene (5.0 g, 35.5 mmol) was added. The reaction mixture was heated at 80° C. for one hour. The mixture was cooled down to room temperature and methyl iodide (7.3 mL, 117.15 mmol) was added. The reaction mixture was stirred at room temperature 16 hours. The mixture was then poor into water and extracted with a mixture of 75% ethyl acetate in hexanes (3 times). The combined organic layers were washed with water and brine, dried over sodium sulfate, filtered and evaporated. The residue was dissolved in a minimum amount of dichloromethane and hexanes was added to precipitate the product. The solid was filtered and dried to afford title compound 408 (7.81 g, 76%) as a yellow solid. MS (m/z): 312.2 (M+H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Yield
76%

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